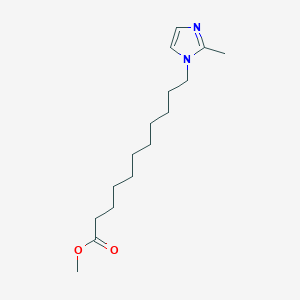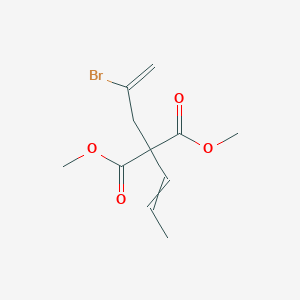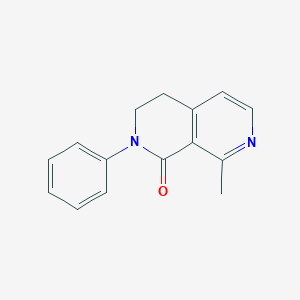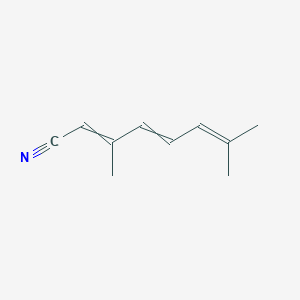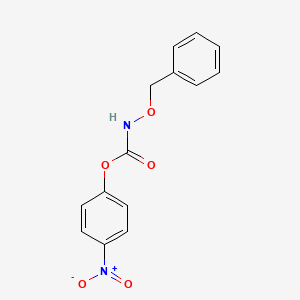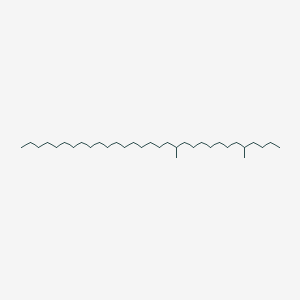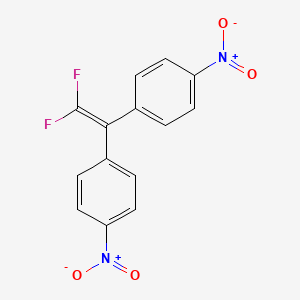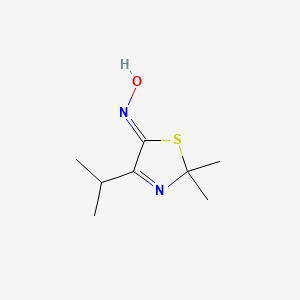
(NZ)-N-(2,2-dimethyl-4-propan-2-yl-1,3-thiazol-5-ylidene)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(NZ)-N-(2,2-dimethyl-4-propan-2-yl-1,3-thiazol-5-ylidene)hydroxylamine is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-(2,2-dimethyl-4-propan-2-yl-1,3-thiazol-5-ylidene)hydroxylamine typically involves the reaction of appropriate thiazole precursors with hydroxylamine derivatives. The reaction conditions may include the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions could lead to the formation of amines or other reduced derivatives.
Substitution: Substitution reactions may occur at the thiazole ring or the hydroxylamine moiety, leading to various substituted products.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include temperature control, pH adjustment, and the use of specific solvents.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.
科学的研究の応用
Chemistry
In chemistry, (NZ)-N-(2,2-dimethyl-4-propan-2-yl-1,3-thiazol-5-ylidene)hydroxylamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with biological targets and pathways.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for drug development. Its thiazole core is a common motif in many pharmaceuticals, and modifications to its structure could lead to new therapeutic agents.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of (NZ)-N-(2,2-dimethyl-4-propan-2-yl-1,3-thiazol-5-ylidene)hydroxylamine would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
類似化合物との比較
Similar Compounds
Thiazole: A basic structure similar to the core of the compound.
Hydroxylamine Derivatives: Compounds containing the hydroxylamine functional group.
Other Thiazole Derivatives: Compounds with various substitutions on the thiazole ring.
Uniqueness
What sets (NZ)-N-(2,2-dimethyl-4-propan-2-yl-1,3-thiazol-5-ylidene)hydroxylamine apart is its specific substitution pattern, which may confer unique chemical and biological properties
特性
分子式 |
C8H14N2OS |
|---|---|
分子量 |
186.28 g/mol |
IUPAC名 |
(NZ)-N-(2,2-dimethyl-4-propan-2-yl-1,3-thiazol-5-ylidene)hydroxylamine |
InChI |
InChI=1S/C8H14N2OS/c1-5(2)6-7(10-11)12-8(3,4)9-6/h5,11H,1-4H3/b10-7- |
InChIキー |
HYKJOBZNNNTWKX-YFHOEESVSA-N |
異性体SMILES |
CC(C)C\1=NC(S/C1=N\O)(C)C |
正規SMILES |
CC(C)C1=NC(SC1=NO)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



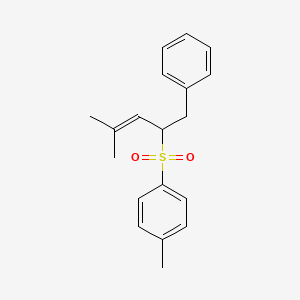
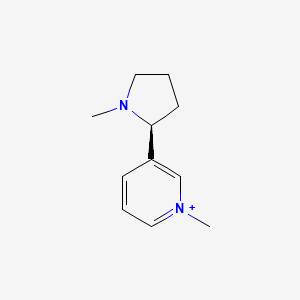
![Pyrrolidine, 1-[(4-methylphenyl)sulfonyl]-3-(phenylmethyl)-](/img/structure/B14419730.png)
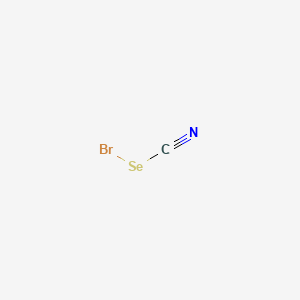
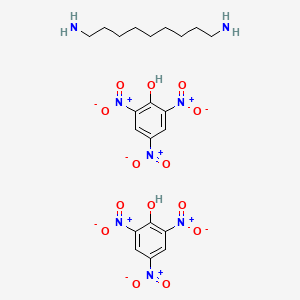
![3-[(9-Oxo-9H-thioxanthen-2-yl)oxy]propane-1-sulfonic acid](/img/structure/B14419741.png)
